4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hcl
CAS No.: 1700655-64-6
Cat. No.: VC6835631
Molecular Formula: C13H15ClN2O2S
Molecular Weight: 298.79
* For research use only. Not for human or veterinary use.
![4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hcl - 1700655-64-6](/images/structure/VC6835631.png)
Specification
CAS No. | 1700655-64-6 |
---|---|
Molecular Formula | C13H15ClN2O2S |
Molecular Weight | 298.79 |
IUPAC Name | 4-piperazin-1-yl-1-benzothiophene-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C13H14N2O2S.ClH/c16-13(17)12-8-9-10(2-1-3-11(9)18-12)15-6-4-14-5-7-15;/h1-3,8,14H,4-7H2,(H,16,17);1H |
Standard InChI Key | ZZAIYAXTRXKSDE-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=C3C=C(SC3=CC=C2)C(=O)O.Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s molecular formula is C₁₃H₁₅ClN₂O₂S, with a molecular weight of 298.79 g/mol . Its structure features:
-
A benzo[b]thiophene heterocycle (a fused benzene and thiophene ring system).
-
A piperazin-1-yl group attached at the 4-position of the benzothiophene.
-
A carboxylic acid moiety at the 2-position, neutralized as a hydrochloride salt.
The hydrochloride salt form improves crystallinity and solubility in polar solvents, critical for purification and handling in industrial processes .
Physicochemical Data
Property | Value | Source |
---|---|---|
CAS Number | 1700655-64-6 | |
Molecular Weight | 298.79 g/mol | |
Purity | ≥95% | |
Storage Conditions | Room temperature | |
Solubility | Not explicitly reported |
The absence of solubility data in available literature suggests further experimental characterization is needed for process optimization .
Synthetic Pathways and Process Optimization
Role in Brexpiprazole Synthesis
4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride serves as a precursor in the multi-step synthesis of Brexpiprazole (USAN), a serotonin-dopamine activity modulator used to treat schizophrenia and major depressive disorder . The compound’s piperazine and benzothiophene moieties are integral to constructing Brexpiprazole’s pharmacophore, which requires precise stereochemical and functional group arrangements .
Key Synthetic Steps
The patent US20190359606A1 outlines methodologies for related intermediates, providing indirect insights into this compound’s synthesis :
-
Oxidation of Dihydroquinolinone: A 7-hydroxy-3,4-dihydroquinolin-2(1H)-one intermediate is oxidized to introduce the quinoline ring, a step potentially involving catalysts like MnO₂ or RuCl₃ .
-
Piperazine Coupling: The piperazine group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling, requiring inert solvents (e.g., toluene) and bases (e.g., K₂CO₃) .
-
Carboxylic Acid Functionalization: The 2-carboxylic acid group is installed through hydrolysis of ester precursors or direct carboxylation, followed by HCl salt formation for crystallization .
Purification and Polymorphism
The hydrochloride salt is purified via recrystallization from alcoholic solvents (e.g., methanol or ethanol), yielding a crystalline form with defined PXRD peaks . Polymorphic control is critical, as alternate crystal forms (e.g., Form-II) exhibit distinct diffraction patterns and stability profiles .
Industrial and Regulatory Considerations
Regulatory Status
As an intermediate, 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride falls under Good Manufacturing Practice (GMP) guidelines for pharmaceutical intermediates. Its use in Brexpiprazole synthesis requires compliance with ICH Q11 guidelines on drug substance development .
Future Directions and Research Opportunities
-
Process Intensification: Developing continuous-flow synthesis routes could reduce costs and lead times .
-
Solubility Profiling: Systematic studies on solvent systems would enhance crystallization efficiency .
-
Alternative Applications: Exploring its utility in synthesizing other piperazine-containing therapeutics (e.g., antidepressants) may broaden its industrial relevance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume